molecular formula C55H86O24 B190518 Escin CAS No. 11072-93-8

Escin

Cat. No.: B190518
CAS No.: 11072-93-8
M. Wt: 1131.3 g/mol
InChI Key: AXNVHPCVMSNXNP-ZELRDNAQSA-N
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Description

Escin, also known as athis compound, is a natural mixture of triterpenoid saponins derived from the seeds of the horse chestnut tree (Aesculus hippocastanum). It is known for its potent anti-inflammatory, anti-edematous, and venotonic properties. This compound has been used in traditional medicine for centuries and has gained attention in modern pharmacology for its therapeutic potential .

Mechanism of Action

Target of Action

Escin, also known as beta-Escin, is a mixture of triterpenoid saponins extracted from the horse chestnut seeds (Aesculus hippocastanum) . It has been actively investigated for its potential activity against diverse cancers . It exhibits anti-cancer effects in many cancer cell models including lung adenocarcinoma, hepatocellular carcinoma, and leukemia . The beneficial effects of this compound can be attributed to its inhibition of proliferation and induction of cell cycle arrest .

Mode of Action

This compound interacts with its targets to produce effects through a wide range of mechanisms . It induces endothelial nitric oxide synthesis by making endothelial cells more permeable to calcium ions, and also induces the release of prostaglandin F 2α . In endothelial cells, this compound potently induces cholesterol synthesis which is rapidly followed with a marked fall in actin cytoskeleton integrity .

Biochemical Pathways

The ten canonical pathways most significantly modulated with β-escin treatment emphasize the importance of the increased cholesterol synthesis in β-escin-treated endothelial cells . The concomitant changes in cell functioning result in significantly diminished responses to TNF-α stimulation . These include reduced migration, alleviated endothelial monolayer permeability, and inhibition of NFκB signal transduction leading to down-expression of TNF-α—induced effector proteins .

Pharmacokinetics

In animal models, 13–16% of an oral dose administered by gastric probe is absorbed, with a maximum plasma concentration (Cmax) achieved about 4 hours after administration, and about two-thirds is subsequently excreted via bile .

Result of Action

The molecular and cellular effects of this compound’s action include its ability to interfere with cell membranes, which has been recognized as one of its most characteristic features . A large number of biological effects of β-escin and other saponins have been ascribed to pore formation, release of cellular compounds, and cell lysis .

Action Environment

The efficacy of this compound in compositions with other approved drugs to accomplish synergy and increased bioavailability broadens their apoptotic, anti-metastasis, and anti-angiogenetic effects .

Biochemical Analysis

Biochemical Properties

Escin interacts with various enzymes, proteins, and other biomolecules. It potently induces cholesterol synthesis in endothelial cells . This interaction with cholesterol synthesis is a key aspect of its biochemical role.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inducing cholesterol synthesis, which is rapidly followed by a marked fall in actin cytoskeleton integrity . This leads to significantly diminished responses to TNF-α stimulation, including reduced migration, alleviated endothelial monolayer permeability, and inhibition of NFκB signal transduction leading to down-expression of TNF-α—induced effector proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it potently induces cholesterol synthesis in endothelial cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, a study showed a dose-dependent chemopreventive effect of β-escin on the formation of azoxymethane (AOM)-induced colonic aberrant crypt foci (ACF) containing four or more aberrant crypts in F344 rats .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Escin is typically extracted from horse chestnut seeds through a series of extraction and purification processes. The seeds are first defatted using organic solvents such as hexane. The defatted seeds are then subjected to extraction with aqueous alcohol solutions, followed by purification steps involving precipitation, filtration, and chromatography to isolate the this compound saponins .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from horse chestnut seeds. The seeds are processed in a similar manner to the laboratory extraction, but on a larger scale. The defatting, extraction, and purification steps are optimized for efficiency and yield. The final product is a purified mixture of this compound saponins, which can be further processed into various pharmaceutical formulations .

Chemical Reactions Analysis

Types of Reactions

Escin undergoes various chemical reactions, including hydrolysis, oxidation, and esterification. Hydrolysis of this compound can yield its aglycone, protoescigenin, and sugar moieties. Oxidation reactions can modify the triterpenoid structure, while esterification can introduce new functional groups to the molecule .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Escin has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry.

Chemistry

In chemistry, this compound is studied for its surfactant properties and its ability to form micelles. It is used in the formulation of various drug delivery systems and as a natural emulsifier in cosmetic products .

Biology

In biological research, this compound is used to study cell membrane permeability and its effects on cellular processes. It has been shown to modulate the activity of various enzymes and receptors, making it a valuable tool in biochemical studies .

Medicine

In medicine, this compound is widely used for its anti-inflammatory and anti-edematous effects. It is used to treat conditions such as chronic venous insufficiency, hemorrhoids, and post-surgical edema. This compound has also shown potential in cancer therapy due to its ability to inhibit tumor growth and metastasis .

Industry

In the industrial sector, this compound is used as a natural biosurfactant in various applications, including the formulation of detergents and cleaning agents. Its ability to reduce surface tension makes it valuable in the production of emulsions and foams .

Comparison with Similar Compounds

Escin is unique among triterpenoid saponins due to its specific combination of sugar moieties and aglycone structure. Similar compounds include other saponins such as ginsenosides from ginseng and glycyrrhizin from licorice. While these compounds share some pharmacological properties with this compound, such as anti-inflammatory and anti-edematous effects, this compound is particularly noted for its venotonic properties and its ability to enhance vascular health .

List of Similar Compounds

Properties

CAS No.

11072-93-8

Molecular Formula

C55H86O24

Molecular Weight

1131.3 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4S,6aR,6bS,8R,8aR,9R,10R,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C55H86O24/c1-10-23(2)46(71)79-43-44(72-24(3)60)55(22-59)26(17-50(43,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)61)75-49-41(77-48-38(67)36(65)34(63)28(20-57)74-48)39(68)40(42(78-49)45(69)70)76-47-37(66)35(64)33(62)27(19-56)73-47/h10-11,26-44,47-49,56-59,61-68H,12-22H2,1-9H3,(H,69,70)/b23-10-/t26?,27-,28-,29?,30?,31-,32+,33-,34-,35+,36+,37-,38-,39+,40+,41-,42+,43+,44+,47+,48+,49-,51+,52-,53-,54-,55+/m1/s1

InChI Key

AXNVHPCVMSNXNP-ZELRDNAQSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C2CC1(C)C)C)O)CO)OC(=O)C

SMILES

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C

Canonical SMILES

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C

6805-41-0
11072-93-8

Pictograms

Irritant; Environmental Hazard

Synonyms

Aescin
Aescusan
beta Aescin
beta Escin
beta-Aescin
beta-Escin
Escin
Escina
Eskuzan
Fepalitan
Feparil
Flebostasin
Opino
opino biomo
opino-biomo
opinobiomo
Reparil

Origin of Product

United States

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